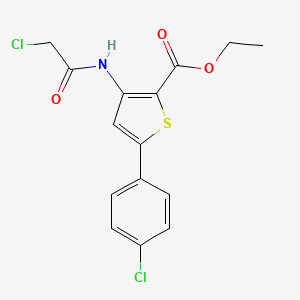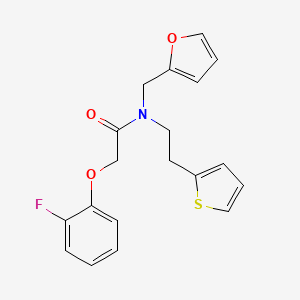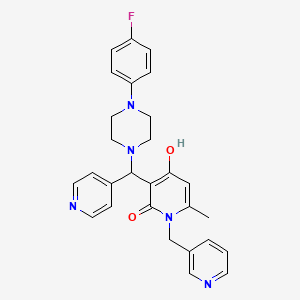
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide, commonly known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1996 by a group of researchers at the University of California, San Francisco, led by P. Jeffrey Conn. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Scientific Research Applications
Catalytic Applications
The study by Singh et al. (2010) discusses the synthesis of Rhodium(III) complexes involving N-{2-(Arylseleno/telluro)ethyl}morpholine, which have been utilized as efficient catalysts for the transfer hydrogenation reaction of ketones. This indicates potential catalytic applications for N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in similar reactions (Singh, Das, Singh, & Singh, 2010).
Corrosion Inhibition
Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes, including 2-morpholino-N-(1-(pyridin-2-yl)ethylidene)ethanamine (L2). This research reveals the potential of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in applications related to corrosion inhibition, especially in materials engineering (Das, Biswas, Kundu, Mobin, Udayabhanu, & Mukhopadhyay, 2017).
Structural and Binding Studies
A study by Singh et al. (2000) focused on the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine (L1) and its complexation with palladium(II) and mercury(II). The research demonstrates the structural properties and binding capabilities of morpholine derivatives, which can be insightful for the applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in coordination chemistry and materials science (Singh, Sooriyakumar, Husebye, & Törnroos, 2000).
Polymer and Material Science
Bütün et al. (2011) described the synthesis and characterization of poly(2-(N-morpholino)ethyl methacrylate) microgels, which exhibit multiresponsive behaviors to pH, temperature, and ionic strength. This research highlights the versatility of morpholine derivatives in the field of polymer science and materials engineering, providing insights into the possible applications of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in the development of responsive materials (Bütün, Atay, Tuncer, & Baş, 2011).
Antifouling and Fouling-Release Coatings
Leonardi et al. (2022) investigated the use of N-substituted morpholine structures in PDMS-based antifouling and fouling-release coatings. This study suggests the potential application of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide in developing advanced coatings for maritime vessels, which can resist biofouling and improve their efficiency and durability (Leonardi, Medhi, Zhang, Düzen, Finlay, Clarke, Clare, & Ober, 2022).
properties
IUPAC Name |
N'-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c1-18-7-9-20(10-8-18)21(26-13-15-29-16-14-26)17-25-23(28)22(27)24-12-11-19-5-3-2-4-6-19/h2-10,21H,11-17H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOYSPSZMFKJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-phenethyloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-7-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-6-(tetrahydrofuran-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2424618.png)

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4-dimethoxybenzenecarboxamide](/img/structure/B2424620.png)

![2-Phenyl-5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2424627.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)


![3-(4-fluorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2424634.png)

![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)